1-Ethynyl-3-(trifluoromethyl)benzene
Overview
Description
1-Ethynyl-3-(trifluoromethyl)benzene is a fluorinated acetylene derivative . It is a valuable probe for studying protein-ligand binding due to its luminescent properties .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of iodine and sodium methylate in methanol at 20°C . Another method involves the use of potassium carbonate in methanol and dichloromethane under an inert atmosphere .Molecular Structure Analysis
The molecular structure of this compound can be represented as CH≡CC6H3(CF3)2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 170.13 . It has a boiling point of - . The compound is soluble, with a solubility of 0.105 mg/ml .Scientific Research Applications
Sensing Applications
- Detection of Explosives: A study by Samanta and Mukherjee (2013) utilized an organometallic compound containing Pt-ethynyl functionality, derived from a compound closely related to 1-ethynyl-3-(trifluoromethyl)benzene. This compound was used to create nanoscopic cages that showed fluorescence quenching upon the addition of picric acid, a common constituent of many explosives. This suggests its potential as a selective sensor for explosive materials (Samanta & Mukherjee, 2013).
Surface Modification
- Graphitic Surface Modification: Devadoss and Chidsey (2007) demonstrated the modification of graphitic surfaces with azides, which could then undergo a "click" reaction with alkyne-terminated molecules, including this compound. This method could be significant for the covalent attachment of various functional molecules onto graphitic surfaces (Devadoss & Chidsey, 2007).
Material Synthesis and Characterization
Development of Luminescent Materials
Lee et al. (2012) synthesized tetrakis(ethynyl)pyrenes functionalized with 1-(trifluoromethyl)benzene. These compounds exhibited enhanced charge transfer and solvatochromic properties, suggesting their utility in creating new electrochemiluminescent materials (Lee, Pradhan, No, & Kim, 2012).
Host-Guest Interactions
Schmittel, Morbach, Engelen, and Panthöfer (2001) studied the coupling of 1-ethynyl-3-hydroxybenzene with 1,2-diiodobenzene, leading to unexpected host-guest complexes in the crystalline state. This research highlights the potential of such compounds in the design of novel host materials (Schmittel, Morbach, Engelen, & Panthöfer, 2001).
Polymer Synthesis
Hu et al. (2012) utilized a derivative of this compound in synthesizing a hyperbranched polymer with unique aggregation-induced emission properties, demonstrating its potential in developing advanced polymeric materials for various applications, including explosive detection (Hu, Lam, Liu, Sung, Williams, Yue, Wong, Yuen, & Tang, 2012).
Safety and Hazards
Properties
IUPAC Name |
1-ethynyl-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3/c1-2-7-4-3-5-8(6-7)9(10,11)12/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHXLHWOHJTWRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380973 | |
Record name | 1-ethynyl-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705-28-2 | |
Record name | 1-ethynyl-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethynyl-3-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-Ethynyl-3-(trifluoromethyl)benzene in the synthesis of the phenothiazine cruciform fluorophores?
A1: this compound serves as a key building block in the synthesis of the phenothiazine cruciform fluorophores. The synthesis involves a two-step process:
Q2: How does the incorporation of this compound influence the photophysical properties of the resulting cruciform fluorophore?
A2: While the research paper doesn't explicitly detail the specific impact of each individual alkyne on the fluorophore properties, it highlights that the cruciform structures, including the one incorporating this compound, exhibit interesting metallochromic properties. This means their emission spectra change significantly upon interaction with specific metal ions, notably magnesium and zinc. The presence of the trifluoromethyl group on the benzene ring likely influences the electronic distribution within the molecule. This could affect the energy levels of molecular orbitals involved in electronic transitions, and consequently, the observed fluorescence properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.